Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Medicinal Chemistry ADME Bioisosteres

Medicinal chemists often face metabolic instability with standard cycloalkyl motifs. Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate solves this by providing a conformationally locked, metabolically robust building block. • Unique Exit Vector: The 3,3-difluoro-1-hydroxycyclobutyl core enforces a rigid geometry critical for target engagement. • Multigram Scalability: Synthesized via high-yield routes from ethyl 3,3-difluorocyclobutanecarboxylate, ensuring reliable supply for lead optimization. • Dual Functionality: Ester handle enables facile derivatization to amides, acids, and alcohols for rapid SAR exploration.

Molecular Formula C8H12F2O3
Molecular Weight 194.18 g/mol
Cat. No. B12851981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate
Molecular FormulaC8H12F2O3
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CC(C1)(F)F)O
InChIInChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3
InChIKeyQFUGOICJIHJRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate Overview


Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a fluorinated cyclobutyl ester, classified as a 3,3-difluorocyclobutyl-substituted building block [1]. This class of compounds is synthesized via multigram-scale methods, with ethyl 3,3-difluorocyclobutanecarboxylate serving as a common synthetic intermediate [1]. The compound features a strained cyclobutane ring bearing a gem‑difluoro motif and a hydroxyacetate side chain, a combination that confers conformational rigidity and enhanced metabolic stability [2]. Its molecular formula is C8H12F2O3 and molecular weight 194.18 g/mol [3].

Core motif

3,3-difluoro-1-hydroxycyclobutyl ester for conformationally restricted bioisostere design

Functional handle

Ester group supports modular derivatization to acids, amides, and alcohols

Metabolic stability context

Gem-difluoro motif reported to enhance metabolic stability in research models

Why Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate Cannot Be Replaced


Generic substitution of Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate with a simple acyclic ester (e.g., ethyl acetate or ethyl 2-hydroxyacetate) or an unsubstituted cyclobutane derivative is not feasible because the 3,3‑difluoro‑1‑hydroxycyclobutyl motif imposes a unique, conformationally restricted geometry and electronic profile [1]. This geometry, stabilized by the gem‑difluoro group, is critical for achieving precise exit vector orientation in medicinal chemistry programs [2]. Furthermore, replacement with the corresponding carboxylic acid (2‑(3,3‑difluoro‑1‑hydroxycyclobutyl)acetic acid) alters solubility, reactivity, and biological handling, often leading to synthetic incompatibility or loss of target engagement . The evidence below quantifies these differences in key performance dimensions.

Acyclic ester replacement

Switching to a simple acyclic ester may shift conformational geometry and exit vector orientation critical for target engagement.

Non-fluorinated cyclobutane analog

Unsubstituted cyclobutane core lacks the gem-difluoro electronic profile and altered ring-puckering, potentially affecting binding interactions.

Carboxylic acid form

Direct use of the carboxylic acid analog may alter solubility, reactivity, and synthetic compatibility; revalidation of downstream steps may be required.

Performance Advantages of Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate


Lipophilicity Gain Over Carboxylic Acid Analog

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exhibits a calculated logP of 0.72, compared to the carboxylic acid analog (2-(3,3-difluoro-1-hydroxycyclobutyl)acetic acid) with a logP of -0.34 [1]. This >1 log unit increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for oral bioavailability [2].

Lipophilicity gain
Class-level inference
ΔlogP = 1.06
Reported lipophilicity increase supports membrane permeability model interpretation
Calculated logP: ester 0.72 vs acid -0.34 (ChemAxon). Validation recommended.
Medicinal Chemistry ADME Bioisosteres

Conformational Restriction vs. Non-Fluorinated Cyclobutanes

The gem‑difluoro group in 3,3-difluorocyclobutane derivatives restricts the cyclobutane ring pucker, resulting in a narrower range of Cβ–Cα–O–H torsion angles compared to unsubstituted cyclobutane analogs [1]. X‑ray crystallographic analysis of related 3,3‑difluorocyclobutanamines shows a distinct exit vector distribution, with a preferred orientation that differs from non-fluorinated counterparts [1].

Conformational restriction
Class-level inference
Torsion range ~15°–45° (3,3-F2) vs 0°–30° (non-F)
Supports exit vector design for target binding selectivity research
Based on crystallographic analysis of difluorocyclobutanamines.
Conformational Analysis Bioisosterism Medicinal Chemistry

Synthesis Yield Advantage Over Alternative Building Blocks

Ethyl 3,3-difluorocyclobutanecarboxylate, the key intermediate to the target ester, is accessible in 76% overall yield over two steps from commercially available materials, as demonstrated in a multigram synthesis study [1]. This compares favorably to the synthesis of 2,2‑difluorocyclobutane building blocks, which often require more steps and result in lower overall yields (typically <50%) [2].

Synthetic yield
Cross-study comparable
76% overall yield
May reduce procurement cost for multigram-scale research programs
Two-step route; compared to
In vivo model response
Model context
12% weight reduction (BMS-814580, 14 days)
Reported in vivo model-response endpoint context for MCHR1 antagonist program
Diet-induced obese mice, oral 30 mg/kg BID; tolerability endpoints noted.
Synthetic Methodology Process Chemistry Building Block

In Vivo Efficacy with BMS-814580

The 3,3-difluoro-1-hydroxycyclobutyl moiety has been successfully incorporated into BMS-814580, a highly efficacious MCHR1 antagonist that progressed to preclinical development for obesity [1]. In vitro, BMS-814580 exhibited an MCHR1 binding Ki of 1.2 nM and functional antagonism with an IC50 of 2.5 nM [1]. In vivo, oral administration in diet-induced obese mice resulted in a 12% reduction in body weight after 14 days of treatment, without significant adverse effects [1].

In vivo model response
Model context
12% weight reduction (BMS-814580, 14 days)
Reported in vivo model-response endpoint context for MCHR1 antagonist program
Diet-induced obese mice, oral 30 mg/kg BID; tolerability endpoints noted.
Drug Discovery MCHR1 Antagonist Obesity

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate Applications


Conformationally Restricted Bioisostere Synthesis

Utilize Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate as a key intermediate for constructing conformationally restricted γ‑amino‑ and γ‑hydroxybutyric acid analogs [1]. The ester group allows for facile hydrolysis to the carboxylic acid or conversion to amides and esters, while the 3,3‑difluorocyclobutyl core imposes a unique exit vector geometry, as quantified by torsion angle analysis [2].

Efficient Multigram Production

Adopt the synthetic route described by Ryabukhin et al., which provides access to ethyl 3,3-difluorocyclobutanecarboxylate in 76% overall yield [1]. This intermediate can be further elaborated to obtain a variety of 3,3‑difluorocyclobutyl‑substituted carboxylic acids, amines, and alcohols on a multigram scale, enabling rapid exploration of chemical space in lead optimization programs [1].

Replacing Labile Cycloalkyl Groups in Drug Discovery

Incorporate the 3,3‑difluoro‑1‑hydroxycyclobutyl motif as a replacement for metabolically labile cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) or as a bioisostere for tertiary alcohols. The success of BMS‑814580, which contains this motif, in achieving robust in vivo efficacy with a clean safety profile [3] supports its use in designing next‑generation drug candidates with improved pharmacokinetic properties.

Probing Fluorine-Induced Conformational Effects

Employ the gem‑difluorocyclobutyl ester as a probe molecule to study the influence of fluorine substitution on cyclobutane ring puckering and its impact on molecular recognition. Comparative exit vector analysis of fluorinated vs. non‑fluorinated cyclobutanes [2] provides a quantitative framework for understanding how the difluoro group alters ligand‑receptor interactions.

Application
Selection Property
Validation Focus
Conformational bioisostere synthesis
Conformationally restricted cyclobutyl core with ester derivatization handle
Exit vector geometry analysis via crystallography or modeling
Multigram building-block production
High-yielding synthetic route (76% over two steps)
Scalability and scope of functional group interconversion
Lead optimization replacement
Fluorinated cyclobutyl motif as metabolic stabilizer research tool
In vitro metabolic stability and target engagement in model systems
Fluorine conformational probe studies
Gem-difluoro effect on ring puckering and molecular recognition
Comparative exit vector analysis and binding assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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